molecular formula C27H25N5O4S B14112506 6-{2,4-dioxo-1-[(4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl}-N-phenylhexanamide

6-{2,4-dioxo-1-[(4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl}-N-phenylhexanamide

Cat. No.: B14112506
M. Wt: 515.6 g/mol
InChI Key: GYRLXICWIQPTDB-UHFFFAOYSA-N
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Description

The compound 6-{2,4-dioxo-1-[(4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl}-N-phenylhexanamide is a complex organic molecule that belongs to the class of heterocyclic compounds This compound features multiple fused ring systems, including pyrido[1,2-a]pyrimidine and thieno[3,2-d]pyrimidine, which are known for their significant biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{2,4-dioxo-1-[(4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl}-N-phenylhexanamide typically involves multi-step organic reactions. The key steps include the formation of the pyrido[1,2-a]pyrimidine and thieno[3,2-d]pyrimidine ring systems, followed by their fusion and subsequent functionalization.

    Formation of Pyrido[1,2-a]pyrimidine Ring: This can be achieved through the condensation of appropriate pyridine and pyrimidine derivatives under acidic or basic conditions.

    Formation of Thieno[3,2-d]pyrimidine Ring: This involves the cyclization of thiophene derivatives with suitable reagents.

    Fusion of Ring Systems: The fused ring system is formed by linking the pyrido[1,2-a]pyrimidine and thieno[3,2-d]pyrimidine rings through a series of condensation and cyclization reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

6-{2,4-dioxo-1-[(4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl}-N-phenylhexanamide: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

6-{2,4-dioxo-1-[(4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl}-N-phenylhexanamide: has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-{2,4-dioxo-1-[(4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl}-N-phenylhexanamide involves its interaction with specific molecular targets and pathways. For instance, its anti-HIV activity is attributed to its ability to inhibit the integrase enzyme, which is crucial for the integration of viral DNA into the host genome . The compound binds to the active site of the enzyme, preventing the integration process and thereby inhibiting viral replication.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 6-{2,4-dioxo-1-[(4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl}-N-phenylhexanamide lies in its combined structural features, which confer a broad spectrum of biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound for various research applications.

Properties

Molecular Formula

C27H25N5O4S

Molecular Weight

515.6 g/mol

IUPAC Name

6-[2,4-dioxo-1-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]thieno[3,2-d]pyrimidin-3-yl]-N-phenylhexanamide

InChI

InChI=1S/C27H25N5O4S/c33-23(29-19-9-3-1-4-10-19)12-5-2-7-15-31-26(35)25-21(13-16-37-25)32(27(31)36)18-20-17-24(34)30-14-8-6-11-22(30)28-20/h1,3-4,6,8-11,13-14,16-17H,2,5,7,12,15,18H2,(H,29,33)

InChI Key

GYRLXICWIQPTDB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CCCCCN2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC(=O)N5C=CC=CC5=N4

Origin of Product

United States

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